N-Dodecanoyl-DL-homoserine lactone

Catalog No.
S1520401
CAS No.
18627-38-8
M.F
C16H29NO3
M. Wt
283.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Dodecanoyl-DL-homoserine lactone

CAS Number

18627-38-8

Product Name

N-Dodecanoyl-DL-homoserine lactone

IUPAC Name

N-(2-oxooxolan-3-yl)dodecanamide

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

InChI

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)

InChI Key

WILLZMOKUUPJSL-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-dodecanoyl-DL-homoserine lactone, N-dodecanoyl-DL-HSL

Canonical SMILES

CCCCCCCCCCCC(=O)NC1CCOC1=O

The exact mass of the compound N-Dodecanoyl-DL-homoserine lactone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Dodecanoyl-DL-homoserine lactone (C12-HSL, CAS 18627-38-8) is a 12-carbon, fully saturated acyl-homoserine lactone (AHL) that functions as a critical quorum-sensing (QS) modulator and structural analog in microbiological and immunological research. Unlike the native Pseudomonas aeruginosa autoinducer (3-oxo-C12-HSL), C12-HSL lacks the reactive 3-oxo group on its acyl chain. This structural distinction renders it a highly stable, lipophilic molecule that acts as an antagonist for specific LuxR-type receptors and a potent immunomodulator in eukaryotic cells . For procurement, DL-C12-HSL is supplied as a racemic mixture, offering a cost-effective, chemically stable baseline for high-throughput screening, quorum-quenching enzyme characterization, and biofilm inhibition studies where the rapid degradation of 3-oxo-AHLs would confound assay reproducibility .

Substituting C12-HSL with the closely related 3-oxo-C12-HSL or shorter-chain AHLs fundamentally compromises experimental integrity. The 3-oxo-C12-HSL analog is highly susceptible to spontaneous basic hydrolysis and tautomerization into tetramic acid, yielding a half-life of merely ~3.8 hours in biological media at 37°C, which introduces unpredictable background noise in long-term assays[1]. Furthermore, receptor behavior is not interchangeable: while 3-oxo-C12-HSL acts as a potent agonist for LasR, C12-HSL functions as a competitive antagonist for receptors like CviR, locking them into conformations incapable of DNA binding [2]. Finally, substituting with shorter-chain AHLs (e.g., C4-HSL) drastically alters physical properties; C12-HSL is highly lipophilic (water solubility <0.1 mg/mL) and requires specific solvent handling (DMSO), whereas short-chain analogs are water-soluble and fail to replicate the membrane-partitioning effects necessary for eukaryotic immunomodulation studies .

Superior Chemical Stability vs. 3-oxo-C12-HSL in Biological Media

C12-HSL lacks the beta-keto group found in 3-oxo-C12-HSL, making it immune to the specific tautomerization pathway that degrades 3-oxo-AHLs into tetramic acid derivatives [1]. In physiological cell media at 37°C, 3-oxo-C12-HSL exhibits a rapid degradation half-life of approximately 3.8 hours. In contrast, fully saturated acyl chains like C12-HSL remain structurally intact for significantly longer durations, avoiding the accumulation of degradation byproducts that can independently trigger cellular responses [2].

Evidence DimensionDegradation half-life in physiological media (37°C)
Target Compound DataHighly stable, avoids tetramic acid tautomerization
Comparator Or Baseline3-oxo-C12-HSL (~3.8 hours half-life)
Quantified DifferenceElimination of rapid beta-keto-driven degradation
ConditionsCell culture media at 37°C, pH ~7.4

Procuring C12-HSL ensures stable baseline concentrations in long-term cellular assays, eliminating the need for constant replenishment and preventing data corruption by degradation byproducts.

Potent Antagonism of LuxR-Type Receptors (e.g., CviR)

While native short-chain AHLs activate specific LuxR-type receptors, C12-HSL acts as a potent antagonist by binding the receptor but preventing the necessary conformational shift for DNA binding[1]. Against the CviR receptor, C12-HSL demonstrates an IC50 of 494 nM in the presence of 500 nM of the native agonist C6-HSL. In contrast, 3-oxo-C12-HSL acts as a strong agonist for other receptors like LasR (EC50 ~1.5–9 nM), highlighting the strict non-interchangeability of these analogs in receptor modulation [2].

Evidence DimensionReceptor modulation (CviR)
Target Compound DataAntagonist (IC50 = 494 nM against C6-HSL)
Comparator Or BaselineC6-HSL (Agonist, EC50 = 75 nM)
Quantified DifferenceComplete shift from transcriptional activation to DNA-binding inhibition
ConditionsCviR-dependent GFP expression assay

Buyers must select C12-HSL specifically when designing quorum-sensing inhibition screens, as it provides a validated, structurally homologous negative control or antagonist baseline.

Strict Solvent Requirements Due to High Lipophilicity

The 12-carbon aliphatic chain renders C12-HSL highly lipophilic, with an aqueous solubility of less than 0.1 mg/mL . Stock solutions must be prepared in DMSO (up to 25 mg/mL) or chloroform. Crucially, primary supplier data explicitly warns against using ethanol or methanol as solvents, as these alcohols have been shown to slowly open the lactone ring of C12-HSL over time, destroying its biological activity . Shorter-chain AHLs do not face these extreme lipophilicity constraints.

Evidence DimensionAqueous solubility and solvent compatibility
Target Compound Data<0.1 mg/mL in water; requires DMSO/chloroform; degraded by ethanol/methanol
Comparator Or BaselineShort-chain AHLs (e.g., C4-HSL) (Readily soluble in aqueous buffers)
Quantified Difference>100-fold difference in aqueous solubility; strict prohibition of alcohol solvents for C12-HSL
ConditionsStock solution preparation and long-term storage

Procurement teams must ensure compatible solvents (DMSO) are sourced alongside C12-HSL, and laboratory protocols must be strictly adapted to prevent inadvertent lactone ring opening by common alcohol solvents.

Specific Activation of Eukaryotic Inflammatory Pathways

Beyond bacterial communication, C12-HSL exhibits specific cross-kingdom signaling capabilities that shorter AHLs lack. In RAW 264.7 macrophages, C12-HSL actively induces NF-κB activation, leading to the upregulated expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 . Short-chain lactones (e.g., C4-HSL) fail to trigger this response, demonstrating that the 12-carbon lipophilic chain is an absolute structural requirement for partitioning into eukaryotic membranes and interacting with host cell targets [1].

Evidence DimensionNF-κB activation and cytokine (TNF-α, IL-1β) expression in macrophages
Target Compound DataStrong inducer of NF-κB and cytokine release
Comparator Or BaselineShort-chain AHLs (e.g., C4-HSL) (No induction)
Quantified DifferenceBinary presence/absence of eukaryotic immunomodulatory activity
ConditionsRAW 264.7 macrophage cell culture

For researchers studying host-pathogen interactions or cross-kingdom signaling, C12-HSL is a mandatory procurement item, as shorter-chain analogs are biologically inert in these eukaryotic models.

Quorum-Sensing Antagonist Screening

C12-HSL is procured as a stable, competitive inhibitor in LuxR-type receptor assays (e.g., CviR) to benchmark the efficacy of novel synthetic quorum-quenching compounds, relying on its ability to bind receptors without initiating DNA transcription [1].

Quorum-Quenching Enzyme Characterization

Due to its resistance to spontaneous basic hydrolysis and tetramic acid tautomerization, C12-HSL serves as a chemically stable substrate for evaluating the specific kinetics (kcat/Km) of bacterial acylases and lactonases, avoiding the high background degradation noise associated with 3-oxo-AHLs .

Host-Pathogen Interaction Modeling

Procured for eukaryotic cell culture studies to investigate how highly lipophilic bacterial signaling molecules partition into host membranes and modulate inflammatory pathways, specifically leveraging its unique ability to activate NF-κB in macrophages .

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.21474379 Da

Monoisotopic Mass

283.21474379 Da

Heavy Atom Count

20

Dates

Last modified: 08-15-2023

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